molecular formula C16H21N3O B7156502 N-(3-cyano-2-methylphenyl)-3,4-dimethylpiperidine-1-carboxamide

N-(3-cyano-2-methylphenyl)-3,4-dimethylpiperidine-1-carboxamide

Cat. No.: B7156502
M. Wt: 271.36 g/mol
InChI Key: IEZVANLQWFAGKI-UHFFFAOYSA-N
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Description

N-(3-cyano-2-methylphenyl)-3,4-dimethylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further substituted with a methyl group and a piperidine ring

Properties

IUPAC Name

N-(3-cyano-2-methylphenyl)-3,4-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-7-8-19(10-12(11)2)16(20)18-15-6-4-5-14(9-17)13(15)3/h4-6,11-12H,7-8,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZVANLQWFAGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C)C(=O)NC2=CC=CC(=C2C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-2-methylphenyl)-3,4-dimethylpiperidine-1-carboxamide typically involves the reaction of 3-cyano-2-methylphenylamine with 3,4-dimethylpiperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-2-methylphenyl)-3,4-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(3-cyano-2-methylphenyl)-3,4-dimethylpiperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyano-2-methylphenyl)-3,4-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s bioactivity. The exact molecular pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-2-methylphenyl)-3,4-dimethylpiperidine-1-carboxamide
  • N-(3-cyano-4-methylphenyl)-3,4-dimethylpiperidine-1-carboxamide
  • N-(3-cyano-2-methylphenyl)-4,5-dimethylpiperidine-1-carboxamide

Uniqueness

N-(3-cyano-2-methylphenyl)-3,4-dimethylpiperidine-1-carboxamide is unique due to the specific positioning of the cyano and methyl groups on the phenyl ring, which can influence its reactivity and bioactivity. This structural uniqueness can result in different pharmacological profiles and chemical behaviors compared to its analogs .

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